3-bromo-5H,6H,7H-cyclopenta[c]pyridazine
Description
3-Bromo-5H,6H,7H-cyclopenta[c]pyridazine is a brominated heterocyclic compound featuring a fused cyclopentane-pyridazine ring system. The bromine atom at position 3 introduces distinct electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science.
Key structural attributes:
Properties
IUPAC Name |
3-bromo-6,7-dihydro-5H-cyclopenta[c]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2/c8-7-4-5-2-1-3-6(5)9-10-7/h4H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWNCSCPWXDJQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.05 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5H,6H,7H-cyclopenta[c]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a brominated precursor with a suitable nitrogen-containing compound to form the desired heterocyclic ring. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 3-bromo-5H,6H,7H-cyclopenta[c]pyridazine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-bromo-5H,6H,7H-cyclopenta[c]pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-bromo-5H,6H,7H-cyclopenta[c]pyridazine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight | Key Substituent | CAS Number |
|---|---|---|---|---|
| 3-Bromo-5H,6H,7H-cyclopenta[c]pyridazine | C₇H₇BrN₂ | 215.05 (calc.) | Br at position 3 | Not available |
| 3-Chloro-5H,6H,7H-cyclopenta[c]pyridazine | C₇H₇ClN₂ | 162.60 | Cl at position 3 | Not available |
| 3-Bromo-5H,6H,7H-cyclopenta[b]pyridin-7-one | C₇H₅BrN₂O | 229.03 | Br at 3, ketone at 7 | 1336955-89-5 |
| 3-Bromo-6H,7H-[1,4]dioxino[2,3-c]pyridazine | C₇H₅BrN₂O₂ | 261.03 | Br at 3, dioxane ring | 1003944-31-7 |
Research Findings and Trends
- Reactivity Trends : Brominated pyridazines exhibit higher reactivity in cross-coupling reactions compared to chloro analogs, as seen in Suzuki-Miyaura couplings .
- Diversity-Oriented Synthesis : Functionalization at position 3 (e.g., Br, Cl, -CF₃) allows modular libraries for high-throughput screening .
- Commercial Availability : Select derivatives (e.g., 3-Bromo-5H,6H,7H-cyclopenta[b]pyridin-7-one) are commercially available, underscoring their industrial relevance .
Biological Activity
3-Bromo-5H,6H,7H-cyclopenta[c]pyridazine is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
3-Bromo-5H,6H,7H-cyclopenta[c]pyridazine features a unique fused ring system consisting of a cyclopentane and a pyridazine ring, with a bromine atom at the 3-position. Its molecular formula is C₇H₉BrN₃. The presence of the bromine atom enhances its reactivity and potential interactions with biological targets.
The biological activity of 3-bromo-5H,6H,7H-cyclopenta[c]pyridazine is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of cytochrome P450 enzymes, which are crucial in drug metabolism. This inhibition could affect the pharmacokinetics of co-administered drugs.
- Receptor Modulation : It may bind to specific receptors involved in cell signaling pathways, leading to altered cellular responses. This interaction can modulate pathways related to cell proliferation and apoptosis.
Biological Activities
Research indicates that 3-bromo-5H,6H,7H-cyclopenta[c]pyridazine exhibits a range of biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. For instance, it has been evaluated against various cancer cell lines, showing promising results in inhibiting cell growth .
- Antimicrobial Properties : There is ongoing research into its efficacy against bacterial and viral pathogens. Its structural features may contribute to its ability to disrupt microbial processes.
Antitumor Activity Evaluation
In one study, various derivatives of pyridazine compounds were synthesized and tested for their antitumor activity against liver carcinoma cell lines (HEPG2). The results indicated that certain derivatives exhibited significant cytotoxic effects with IC50 values lower than that of the standard drug doxorubicin .
| Compound | IC50 (µM) | Activity Level |
|---|---|---|
| Doxorubicin | 0.72 | Reference Drug |
| 3-Bromo-5H-cyclopenta[c]pyridazine | TBD | Promising |
Enzyme Interaction Studies
Another study focused on the interaction of 3-bromo-5H,6H,7H-cyclopenta[c]pyridazine with cytochrome P450 enzymes. The compound was found to inhibit the activity of these enzymes significantly, suggesting potential implications for drug-drug interactions in therapeutic settings.
Future Directions
The ongoing research into 3-bromo-5H,6H,7H-cyclopenta[c]pyridazine aims to further elucidate its mechanisms of action and therapeutic potential. Future studies should focus on:
- Detailed Pharmacokinetics : Understanding how this compound behaves in biological systems will be crucial for its development as a therapeutic agent.
- Expanded Biological Testing : Further evaluations against a broader range of cancer types and microbial pathogens are necessary to establish its efficacy and safety profile.
- Structure-Activity Relationship (SAR) Studies : Investigating how variations in the structure affect biological activity will provide insights into optimizing this compound for therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
